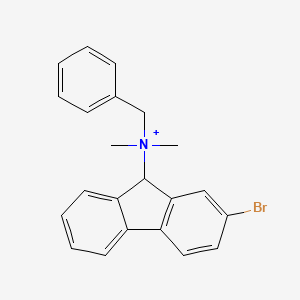![molecular formula C21H42N2O2 B14461459 Tetradecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-54-4](/img/structure/B14461459.png)
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C21H42N2O2 . It is known for its unique structure, which includes a morpholine ring attached to a tetradecanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules, providing insights into enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In industrial applications, Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can be used as a surfactant or emulsifier, aiding in the formulation of various products .
Mechanism of Action
The mechanism by which Tetradecanamide, N-[3-(4-morpholinyl)propyl]- exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The tetradecanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- N-(3-Morpholinopropyl)tetradecanamide
- 3-Myristoylamidopropyl morpholine
- N-(3-Morpholinopropyl)myristamide
Uniqueness: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to its specific combination of a morpholine ring and a tetradecanamide chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66161-54-4 |
|---|---|
Molecular Formula |
C21H42N2O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)tetradecanamide |
InChI |
InChI=1S/C21H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23-17-19-25-20-18-23/h2-20H2,1H3,(H,22,24) |
InChI Key |
SGMPITCSYKANAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



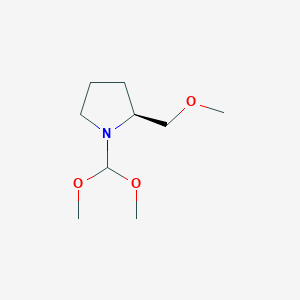
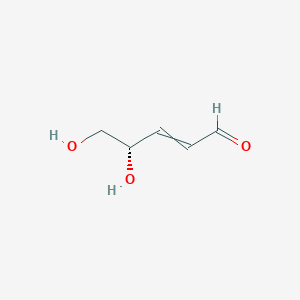
![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

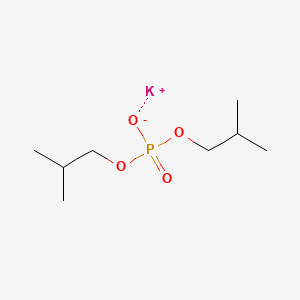

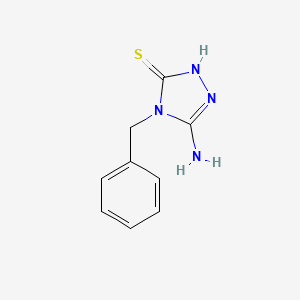



![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

